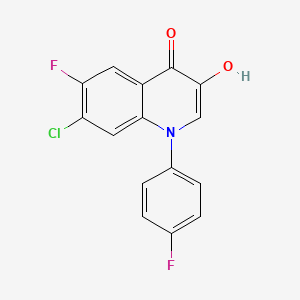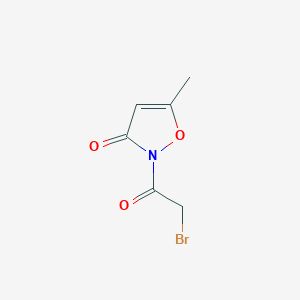
2-(2-Bromophenyl)-4-methylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-4-methylpyrrolidine is an organic compound characterized by a brominated phenyl group attached to a pyrrolidine ring. This structure imparts unique chemical properties, making it a valuable compound in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-4-methylpyrrolidine typically involves organic reactions such as substitution and cyclization. One common method includes the reaction of 2-bromoiodobenzene with a pyrrolidine derivative under palladium-catalyzed conditions . This method ensures high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Bromophenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
2-(2-Bromophenyl)-4-methylpyrrolidine has significant applications in scientific research, particularly in medicinal chemistry and material science . Some notable applications include:
Drug Discovery: The compound is used as a building block in the synthesis of inhibitors for enzymes like Amyloid Binding Alcohol Dehydrogenase (ABAD) and Bcl-2, which are relevant in treating Alzheimer’s disease and cancer.
Material Science: Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Biological Research: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. For instance, as an ABAD inhibitor, it modulates the enzyme’s activity by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions . This non-competitive inhibition is crucial in the therapeutic effects observed in Alzheimer’s disease and cancer treatments.
Comparaison Avec Des Composés Similaires
2-(2-Bromophenyl)pyrrolidine: Shares a similar structure but lacks the methyl group on the pyrrolidine ring.
(2-Bromophenyl)diphenylphosphine: Contains a brominated phenyl group but differs in its phosphine functionality.
Uniqueness: 2-(2-Bromophenyl)-4-methylpyrrolidine stands out due to its specific substitution pattern, which imparts unique reactivity and stability. The presence of the methyl group on the pyrrolidine ring enhances its bioactivity and makes it a more versatile compound in various applications.
Propriétés
Formule moléculaire |
C11H14BrN |
|---|---|
Poids moléculaire |
240.14 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-6-11(13-7-8)9-4-2-3-5-10(9)12/h2-5,8,11,13H,6-7H2,1H3 |
Clé InChI |
SISAZVNXESWBMF-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NC1)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B12892635.png)
![4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline](/img/structure/B12892643.png)
![4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one](/img/structure/B12892647.png)

![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)
![1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892663.png)
![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12892683.png)


![tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B12892695.png)
![(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B12892699.png)
